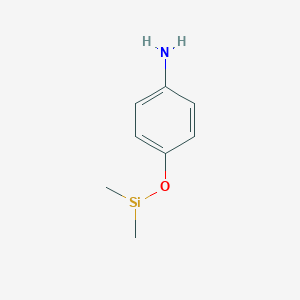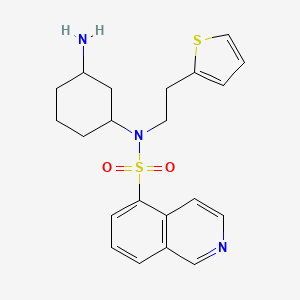
Bis(3-methylbutyl) propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbutyl) propyl phosphate: is an organophosphate compound with the molecular formula C13H29O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 3-methylbutyl groups and a propyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) propyl phosphate typically involves the reaction of 3-methylbutanol with propyl phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
3-methylbutanol+propyl phosphoric acid→bis(3-methylbutyl) propyl phosphate+water
The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure consistency and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methylbutyl) propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Bis(3-methylbutyl) propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.
Mechanism of Action
The mechanism of action of bis(3-methylbutyl) propyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity towards target molecules. The pathways involved include phosphorylation and dephosphorylation reactions, which are essential for regulating various biochemical processes.
Comparison with Similar Compounds
- Bis(2-methylbutyl) propyl phosphate
- Bis(3-methylbutyl) ethyl phosphate
- Bis(3-methylbutyl) butyl phosphate
Comparison: Bis(3-methylbutyl) propyl phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the propyl group can influence its hydrophobicity and interaction with biological membranes, making it more or less effective in certain applications.
Properties
CAS No. |
646450-39-7 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
bis(3-methylbutyl) propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-15-18(14,16-10-7-12(2)3)17-11-8-13(4)5/h12-13H,6-11H2,1-5H3 |
InChI Key |
AUMGLEPKUIFTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC(C)C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
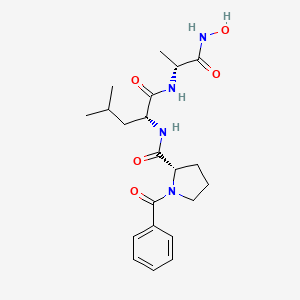
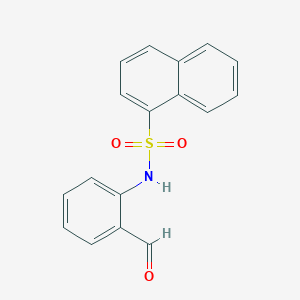
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
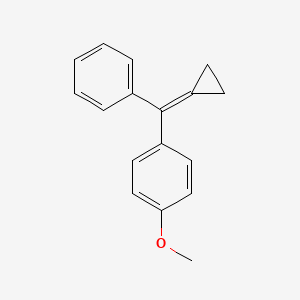
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
